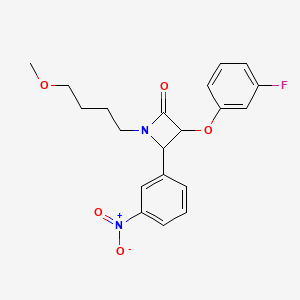
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Mecanismo De Acción
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one works by irreversibly binding to the mutant forms of EGFR that are commonly found in NSCLC. This binding inhibits the activity of the mutant EGFR, which in turn leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of mutant EGFR. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is its high selectivity for mutant forms of EGFR. This means that it can specifically target cancer cells without affecting normal cells. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has a favorable safety profile and is well-tolerated by patients. However, one of the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is that it can only be used in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Direcciones Futuras
There are a number of future directions for the study of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. One area of research is the development of combination therapies that can enhance the efficacy of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. In addition, there is ongoing research into the development of second-generation EGFR TKIs that can overcome the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one and other first-generation EGFR TKIs. Finally, there is ongoing research into the use of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one in other types of cancer, such as breast cancer and colorectal cancer.
Métodos De Síntesis
The synthesis of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-nitrobenzene, which is then converted to the corresponding amine using a palladium catalyst. The amine is then reacted with 2-chloro-4,5-difluoroacetophenone to form the azetidinone ring.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a favorable safety profile and is well-tolerated by patients.
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-27-11-3-2-10-22-18(14-6-4-8-16(12-14)23(25)26)19(20(22)24)28-17-9-5-7-15(21)13-17/h4-9,12-13,18-19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPKQKCDODQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC(=CC=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
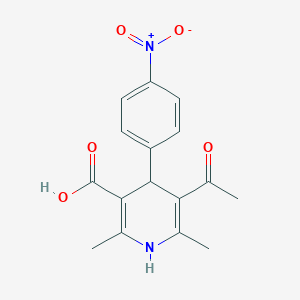

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
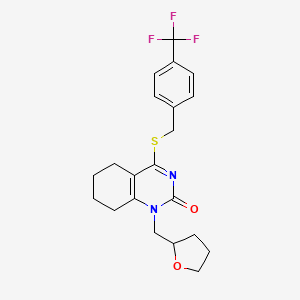
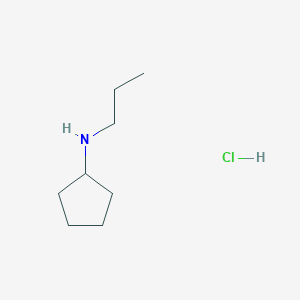
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
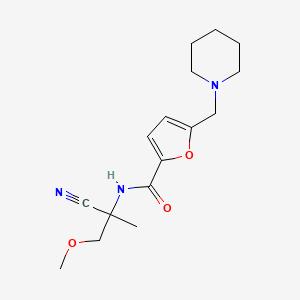
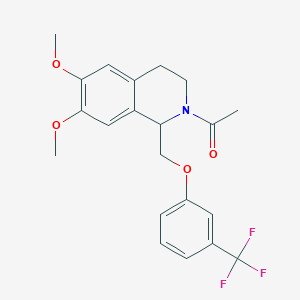
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)